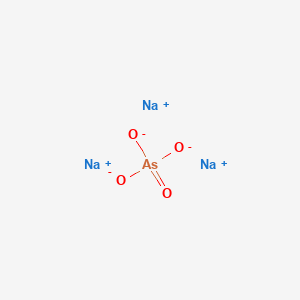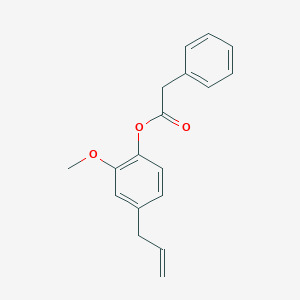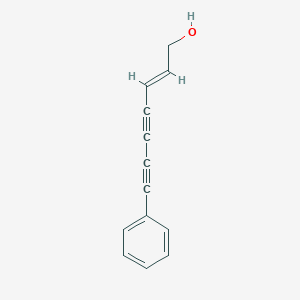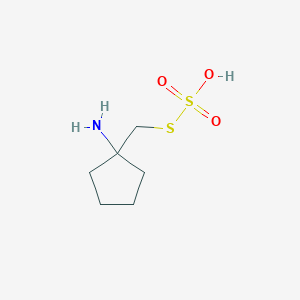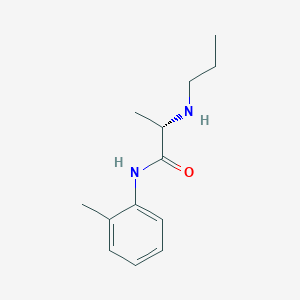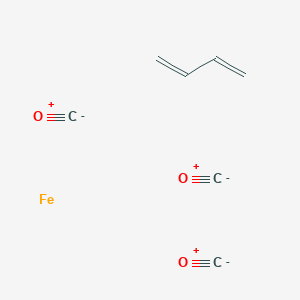![molecular formula C13H15N3O6 B082589 Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate CAS No. 13631-84-0](/img/structure/B82589.png)
Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate, also known as DNPP, is a synthetic compound that has been used in scientific research for several years. It is a yellow crystalline powder that is soluble in organic solvents like ethanol and acetone. DNPP has been found to have several applications in different fields of research, such as medicinal chemistry, biochemistry, and molecular biology.
Mecanismo De Acción
The mechanism of action of Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles like thiols and amines. This reaction leads to the formation of a stable adduct, which can be used for detection or further synthesis.
Biochemical and Physiological Effects:
Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate has been found to have several biochemical and physiological effects, including inhibition of mitochondrial respiration and induction of oxidative stress. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate is its ease of synthesis and purification. It is also relatively stable and can be stored for long periods without degradation. However, Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate has some limitations, such as its toxicity and the need for careful handling and disposal. It is also not very soluble in aqueous solutions, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate. One area of interest is the development of new synthetic routes for Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate and related compounds. Another area of interest is the investigation of its potential as a drug candidate for cancer therapy and other diseases. Additionally, research on the mechanism of action of Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate and its effects on different cellular pathways could lead to new insights into cellular processes and disease mechanisms.
Métodos De Síntesis
Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate can be synthesized by reacting diethyl malonate with 4-nitrophenylhydrazine in the presence of acetic acid and sodium acetate. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate has been extensively used in scientific research as a reagent for the detection of aldehydes and ketones. It is also used as a precursor for the synthesis of other compounds, such as pyrazoles and pyridazines. Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate has been found to have antitumor and antiviral activities, making it a potential candidate for drug discovery.
Propiedades
Número CAS |
13631-84-0 |
|---|---|
Nombre del producto |
Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate |
Fórmula molecular |
C13H15N3O6 |
Peso molecular |
309.27 g/mol |
Nombre IUPAC |
diethyl 2-[(4-nitrophenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C13H15N3O6/c1-3-21-12(17)11(13(18)22-4-2)15-14-9-5-7-10(8-6-9)16(19)20/h5-8,14H,3-4H2,1-2H3 |
Clave InChI |
SYJZTNRTUQYBMO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC |
SMILES canónico |
CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC |
Sinónimos |
2-(4-Nitrophenyl)hydrazonomalonic acid diethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






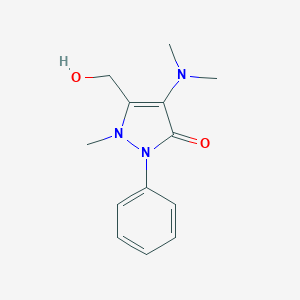
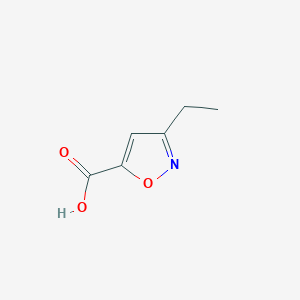
![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)
